REACTION_SMILES
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[CH3:16][C:17](=[O:18])[OH:19].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][CH2:7][NH2:8])[cH:9][c:10]([O:14][CH3:15])[c:11]1[O:12][CH3:13].[CH3:23][C:24]([O:25][C:26](=[O:27])[CH3:28])=[O:29].[CH:20]([OH:21])=[O:22].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][CH2:7][NH:8][CH3:16])[cH:9][c:10]([O:14][CH3:15])[c:11]1[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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COc1cc(CCN)cc(OC)c1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CCN)cc(OC)c1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
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Name
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CNCCc1cc(OC)c(OC)c(OC)c1
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Type
|
product
|
Smiles
|
CNCCc1cc(OC)c(OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |